An In-depth Technical Guide to Disperse Violet 1: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Disperse Violet 1: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is registered under the CAS number 128-95-0.[3] This document provides a comprehensive technical overview of Disperse Violet 1, detailing its chemical structure, physicochemical and spectral properties. It also outlines detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential applications in drug development as a kinase and protease inhibitor, as well as in materials science for solar cell technology.
Chemical Structure and Identification
Disperse Violet 1 is characterized by a central anthraquinone core with two amino groups substituted at the C1 and C4 positions.
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Chemical Name: 1,4-diaminoanthracene-9,10-dione[4]
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Synonyms: 1,4-Diaminoanthraquinone, Disperse Violet 2R, Acetate Red Violet R[5]
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Molecular Formula: C₁₄H₁₀N₂O₂[4]
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Molecular Weight: 238.24 g/mol [4]
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CAS Number: 128-95-0[3]
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Chemical Structure:
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of Disperse Violet 1 is presented in the tables below.
Table 1: Physicochemical Properties of Disperse Violet 1
| Property | Value | References |
| Physical State | Dark violet to black solid/powder | [4][5] |
| Melting Point | 265-270 °C | [6] |
| Solubility | Soluble in benzene, pyridine; slightly soluble in hot aniline acetate, ethanol. | [6] |
| Vapor Pressure | <1 hPa (25 °C) | |
| pKa | 1.17 ± 0.20 (Predicted) | |
| LogP | 3.000 |
Table 2: Spectral Properties of Disperse Violet 1
| Spectral Data Type | Key Features and Parameters | References |
| ¹H NMR | Spectrum available. | [7] |
| ¹³C NMR | Spectra have been measured and chemical shifts assigned. | [8] |
| FT-IR | Spectra available (KBr-Pellet and ATR-Neat). | [4] |
| UV-Vis | λmax (Xylenes): 598 nm (ε 14200), 642 nm (ε 15600) | [3] |
| Mass Spectrometry | m/e 370 (M+), 327 (M-C₃H₇), 299 (327-CO) for a derivative. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of Disperse Violet 1, as well as protocols for evaluating its biological and materials science applications.
Synthesis of 1,4-Diaminoanthraquinone
A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with a source of ammonia. The following protocol is a representative example.
Materials:
-
1,4-dihydroxyanthraquinone (quinizarin)
-
Hydrazine hydrate (85%)
-
Anhydrous dimethylformamide (DMF)
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Ammonia gas
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Nitrogen gas
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High-pressure autoclave
-
Filtration apparatus
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Drying oven
Procedure:
-
In a 1000 mL high-pressure autoclave, combine 120 g (0.5 mol) of 1,4-dihydroxyanthraquinone, 17.7 g (0.3 mol) of 85% hydrazine hydrate, and 400 g of DMF.[9]
-
Seal the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.
-
Begin stirring and introduce ammonia gas until the pressure reaches 0.4 MPa.
-
Heat the mixture to 80°C while maintaining the pressure at 0.4 MPa.
-
Continue the reaction for 3-4 hours, supplying a total of 28-32 g of ammonia gas.
-
After the reaction is complete, close the ammonia inlet and slowly vent the excess ammonia gas through a water trap until the pressure returns to ambient.
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Increase the temperature to 100°C and continue stirring for 1 hour to remove residual ammonia.
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Cool the reaction mixture with stirring for approximately 1 hour to 5-10°C and hold at this temperature for 1 hour to promote crystallization.
-
Collect the precipitated product by filtration.
-
Wash the filter cake with 50 g of water.
-
Dry the product in a blasting oven at 70-75°C for 5 hours to yield the leuco form of 1,4-diaminoanthraquinone.[9]
-
The leuco form can be oxidized to 1,4-diaminoanthraquinone by heating in an inert organic diluent in the presence of a dehydrogenation catalyst.[10]
Purification by Recrystallization
Materials:
-
Crude 1,4-diaminoanthraquinone
-
Ethanol
-
Deionized water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude 1,4-diaminoanthraquinone in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Once fully dissolved, add a small amount of deionized water to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
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Dry the crystals in a vacuum oven.
Characterization Methods
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the column and system.
Procedure:
-
Prepare a standard solution of Disperse Violet 1 of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a wavelength corresponding to the maximum absorbance of Disperse Violet 1 (around 548 nm or 254 nm).[11]
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 600 MHz).
Sample Preparation:
-
Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.[12]
Acquisition Parameters:
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[12]
-
Refer to published spectra for expected chemical shifts.[7][8]
Instrumentation:
-
FT-IR spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[13][14]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.[4][14]
Analysis:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify characteristic peaks corresponding to functional groups present in the molecule, such as N-H stretches, C=O stretches, and aromatic C-H and C=C vibrations.[12]
Potential Applications and Experimental Protocols
Inhibition of HIV-1 Protease
Disperse Violet 1 has been investigated as a potential inhibitor of HIV-1 protease. A common method to assess this is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7)
-
Disperse Violet 1 (test inhibitor)
-
Known HIV-1 protease inhibitor (positive control, e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Disperse Violet 1 in the assay buffer.
-
In a 96-well plate, add the diluted Disperse Violet 1 solutions, a positive control inhibitor, and a no-inhibitor control.
-
Add a solution of HIV-1 protease to each well (except for a blank control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.[16]
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each concentration of Disperse Violet 1 and calculate the IC₅₀ value.
Inhibition of Protein Kinase CK1 Delta
The inhibitory activity of Disperse Violet 1 against protein kinase CK1 delta can be assessed using a variety of kinase assay formats, such as those that measure the phosphorylation of a substrate.
Materials:
-
Recombinant protein kinase CK1 delta
-
Specific peptide substrate for CK1 delta
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Disperse Violet 1 (test inhibitor)
-
Known CK1 delta inhibitor (positive control)
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)
-
96-well plate
-
Plate reader (luminescence or fluorescence, depending on the assay format)
Procedure:
-
Prepare serial dilutions of Disperse Violet 1 in the kinase assay buffer.
-
In a 96-well plate, add the diluted Disperse Violet 1, a positive control inhibitor, and a no-inhibitor control.
-
Add the peptide substrate and protein kinase CK1 delta to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of Disperse Violet 1 and determine the IC₅₀ value.
Application in Dye-Sensitized Solar Cells (DSSCs)
Disperse Violet 1 can be explored as a sensitizer in DSSCs. The following is a general workflow for the fabrication and testing of such a solar cell.
Materials:
-
Conductive glass substrates (e.g., FTO or ITO glass)
-
Titanium dioxide (TiO₂) paste
-
Disperse Violet 1
-
A suitable solvent for the dye (e.g., ethanol or a mixture of solvents)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple)
-
Counter electrode (e.g., platinum-coated conductive glass)
-
Sealing material
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Photoanode Preparation:
-
Deposit a thin layer of TiO₂ paste onto the conductive side of a glass substrate using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperature (e.g., 450°C) to create a porous, crystalline structure.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂-coated electrode in a solution of Disperse Violet 1 for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption.[17]
-
Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode with a counter electrode, separated by a thin spacer.
-
Introduce the electrolyte solution into the gap between the electrodes via capillary action.
-
Seal the cell to prevent electrolyte leakage.
-
-
Photovoltaic Characterization:
-
Expose the assembled DSSC to simulated sunlight from a solar simulator.
-
Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat to determine key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion
Disperse Violet 1 is a well-characterized anthraquinone dye with established physicochemical and spectral properties. Beyond its traditional use as a colorant, its chemical structure lends itself to further investigation in the fields of medicinal chemistry and materials science. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its potential as a bioactive agent and a functional material in photovoltaic devices. Further research into its specific mechanisms of action and optimization of its performance in various applications is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 4. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 7. 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum [chemicalbook.com]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 10. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. chalcogen.ro [chalcogen.ro]
